2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by its unique structure, which incorporates a methoxy group and a methyl group on a naphthalene ring, as well as an acetic acid functional group. The presence of these functional groups suggests potential biological activity, making it a subject of interest in medicinal chemistry.
The compound can be synthesized from various naphthalene derivatives through specific chemical reactions. Its synthesis often involves the modification of existing naphthalene structures, particularly those that contain methoxy and methyl substituents.
2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid can be classified under:
The synthesis of 2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid can be achieved through several methods. One common approach is via the alkylation of 6-methoxy-8-methylnaphthalene with chloroacetic acid or its derivatives. This method typically involves the following steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. For instance, using a polar aprotic solvent can enhance the reaction rate and selectivity.
2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-donating effects of the methoxy and methyl groups, which can stabilize intermediates during reactions.
The mechanism of action for 2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid in biological systems may involve:
Research indicates that compounds with similar structures often exhibit anti-inflammatory and analgesic properties, suggesting potential therapeutic applications for this compound.
2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid has potential applications in:
The compound 2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid (CAS# 858459-45-7) follows systematic IUPAC conventions for naphthalene derivatives. The parent structure is naphthalene, with substituents at specific ring positions:
Table 1: Key Identifiers of the Compound
| Property | Value |
|---|---|
| IUPAC Name | 2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid |
| CAS Registry Number | 858459-45-7 |
| Molecular Formula | C₁₄H₁₄O₃ |
| Molecular Weight | 230.26 g/mol |
| Canonical SMILES | CC1=CC(=CC2=CC=CC(CC(O)=O)=C12)OC |
Isomeric differentiation is critical due to positional variants:
The positions of methoxy (C6) and methyl (C8) groups significantly influence electronic properties and reactivity:
Table 2: Substituent Electronic and Steric Contributions
| Substituent | Position | Electronic Effect | Steric Consequence |
|---|---|---|---|
| Methoxy (–OCH₃) | C6 | +M, +I (donating) | Minimal |
| Methyl (–CH₃) | C8 | +I (weak donating) | High (proximity to C1 side chain) |
This compound belongs to a broader class of naphthaleneacetic acid derivatives, each with distinct properties due to substitution patterns:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: